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Abstract

GS-441524, a nucleoside analogue, has emerged as a critical molecule in antiviral drug
development. Initially identified as the primary plasma metabolite of the prodrug Remdesivir, it
has demonstrated potent antiviral activity against a range of RNA viruses, most notably Feline
Infectious Peritonitis (FIP) virus and Severe Acute Respiratory Syndrome Coronavirus 2
(SARS-CoV-2). This technical guide provides an in-depth overview of the discovery, synthesis,
mechanism of action, and antiviral properties of GS-441524. Detailed experimental protocols
for its synthesis and antiviral evaluation are presented, alongside a compilation of key
guantitative data to support further research and development efforts in this area.

Introduction

The emergence of novel and re-emerging RNA viruses poses a significant and ongoing threat
to global public health. The development of broad-spectrum antiviral agents is a critical
component of pandemic preparedness and response. Nucleoside analogues represent a
cornerstone of antiviral therapy, functioning by mimicking natural nucleosides and interfering
with viral replication.

GS-441524, a 1'-cyano-substituted adenine C-nucleoside ribose analogue, is a pivotal
compound in this class.[1] Its significance was highlighted during the COVID-19 pandemic as
the active metabolite of Remdesivir, the first antiviral drug to receive FDA approval for the
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treatment of the disease.[2] Beyond its role as a metabolite, GS-441524 has demonstrated
remarkable therapeutic efficacy in treating Feline Infectious Peritonitis (FIP), a previously fatal
coronavirus-induced disease in cats.[3][4] This has spurred significant interest in its direct
therapeutic potential.

This guide aims to provide a comprehensive technical resource for researchers and drug
development professionals working with or interested in GS-441524. It consolidates information
on its synthesis, biological activity, and the methodologies used for its evaluation.

Synthesis of GS-441524

The synthesis of GS-441524 is a multi-step process that involves the preparation of the core
heterocyclic base, pyrrolo[2,1-f][2][5][6]triazin-4-amine, followed by its stereoselective
glycosylation with a protected ribose derivative and subsequent modifications. Several
synthetic routes have been reported, with ongoing efforts to improve efficiency and scalability.

[71L8]

Synthesis of the Pyrrolo[2,1-f][2][5][6]triazine Core

A common starting point for the synthesis of the pyrrolotriazine core is pyrrole.[9] The synthesis
generally proceeds through the following key transformations:

e Cyanation of Pyrrole: Introduction of a cyano group at the 2-position of the pyrrole ring.
e N-Amination: Addition of an amino group to the pyrrole nitrogen.

e Cyclization: Reaction with a formylating agent, such as formamidine acetate, to form the
triazine ring.[6]

Continuous flow chemistry has been explored to improve the throughput and safety of this
synthetic sequence.[5][6]

Glycosylation and Final Synthesis Steps

The stereoselective formation of the C-C glycosidic bond between the pyrrolotriazine base and
the ribose sugar is a critical step in the synthesis of GS-441524.[10] The general approach
involves:
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e Preparation of a Protected Ribose Derivative: Typically, a tri-O-benzyl-D-ribonolactone is
used as the ribose donor.[7]

o C-Glycosylation: The protected pyrrolotriazine is coupled with the ribonolactone. This
reaction often requires careful control of conditions to achieve the desired [3-anomer
stereoselectivity.[10]

e 1'-Cyanation: Introduction of the cyano group at the 1'-position of the ribose moiety.

Deprotection: Removal of the benzyl protecting groups to yield GS-441524.[7]

Experimental Protocol: A Representative Synthesis of
GS-441524

The following is a representative, multi-step protocol compiled from reported synthetic
strategies.[7]

Step 1: Synthesis of N'-(7-lodopyrrolo[2,1-f][2][5][6]triazin-4-yl)-N,N-dimethylformimidamide

A mixture of 7-iodopyrrolo[2,1-f][2][5][6]triazin-4-amine (0.5 mol), N,N-dimethylformamide
dimethyl acetal (DMF-DMA) (0.55 mol) in ethanol (1 L) is heated and stirred at 70-80 °C for 2
hours. After cooling to room temperature, the reaction mixture is stirred at 0-5 °C for 1 hour.
The resulting solid is collected by filtration, washed with ethanol, and dried to afford the
protected base.[7]

Step 2: C-Glycosylation

A solution of the protected base (0.25 mol) in anhydrous tetrahydrofuran (THF) (600 mL) is
cooled to -20 °C. Isopropylmagnesium chloride (2 M in THF, 0.30 mol) is added dropwise,
maintaining the temperature between -20 and -10 °C. A solution of 2,3,5-tri-O-benzyl-D-
ribonolactone (0.275 mol) in anhydrous THF (120 mL) is then added dropwise at the same
temperature. The reaction is quenched with saturated aqueous ammonium chloride solution.
The product, a mixture of 1'-isomers, is extracted and used in the next step without further
purification.[7]

Step 3: 1'-Cyanation
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The crude product from the previous step is dissolved in dichloromethane (CH2CI2).
Trifluoroacetic acid (TFA), trimethylsilyl trifluoromethanesulfonate (TMSOTYf), and trimethylsilyl
cyanide (TMSCN) are added sequentially at -40 to -30 °C. The reaction mixture is stirred for
several hours, and then quenched. The desired [3-anomer is purified by crystallization.[7]

Step 4: Debenzylation to Yield GS-441524

The protected and cyanated nucleoside is dissolved in CH2CI2 and cooled to -40 to -30 °C.
Boron trichloride (BCI3) solution in CH2CI2 is added dropwise. The reaction is stirred until
completion and then quenched. GS-441524 is isolated and purified by crystallization.[7]

Physicochemical and Spectroscopic Data

The structural identity and purity of synthesized GS-441524 are confirmed through various
analytical techniques.
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Parameter Value Reference
Molecular Formula C12H13N504 [11]
Molecular Weight 291.26 g/mol [12]
1H NMR (DMSO-ds, 600 MHZz) -

S (ppm)

7.95 (s, 1H) H-2

7.85 (s, 2H) NH:

6.94 (d, J=4.6 Hz, 1H) H-6

6.81 (d, J=4.6 Hz, 1H) H-5

6.13 (d, J=7.0 Hz, 1H) 2'-OH

5.49 (d, J=5.6 Hz, 1H) 3-OH

5.06 (t, J=5.4 Hz, 1H) 5'-OH

4.61 (d, J=8.8 Hz, 1H) H-1'

4.29 (app t, J=6.4 Hz, 1H) H-2'

4.07 (app t, J=4.9 Hz, 1H) H-3'

3.84 (app q, J=4.1 Hz, 1H) H-4'

3.65 (m, 1H) H-5'a

3.55 (m, 1H) H-5'b

13C NMR (DMSO-ds, 151 MHz) -

S (ppm)

155.4 C-4

146.9 C-7a

123.6 C-2

118.0 CN

116.5 C-ba
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110.8 C-6
101.4 C-5
82.2 Cc-4'
79.4 C-1
73.1 C-2'
70.0 C-3
61.2 C-5'

Mechanism of Antiviral Action

GS-441524 exerts its antiviral effect by targeting the viral RNA-dependent RNA polymerase
(RdRp), an essential enzyme for the replication of RNA viruses.

Click to download full resolution via product page
Caption: Intracellular activation and mechanism of action of GS-441524.

The mechanism can be summarized in the following steps:
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e Cellular Uptake: GS-441524 enters the host cell.

e Anabolic Activation: Inside the cell, host kinases phosphorylate GS-441524 sequentially to its
monophosphate (MP), diphosphate (DP), and finally to the active triphosphate (TP) form,
GS-441524-TP.[13]

o Competitive Inhibition: GS-441524-TP, being an analogue of adenosine triphosphate (ATP),
competes with the natural nucleotide for incorporation into the nascent viral RNA strand by
the viral RARp.[14]

o Delayed Chain Termination: Upon incorporation into the growing RNA chain, GS-441524-TP
leads to delayed chain termination, effectively halting viral replication.[12]

Antiviral Activity and Efficacy

GS-441524 has demonstrated broad-spectrum antiviral activity against various RNA viruses. Its
efficacy has been most extensively studied in the context of coronaviruses.

Virus Cell Line | Model ECso | Efficacy Reference

Feline Infectious
Peritonitis Virus CRFK cells ~1 uM [13]
(FIPV)

. . >80% cure rate at 4
Feline Infectious

o Naturally infected cats  mg/kg SC q24h for [15]
Peritonitis (FIP)
>12 weeks
ECso values
SARS-CoV-2 Vero EG6 cells comparable to [2]
Remdesivir
SARS-CoV-2 (Delta _ _
In vitro assays Retained potency [2]

and Omicron variants)

_ Drastically reduces
Human Parainfluenza

] AG129 mice infectious virus titers [2]
Virus 3 (HPIV-3)

in the lung
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Experimental Protocol: Antiviral Activity Assessment
(CPE Inhibition Assay)

This protocol describes a method to determine the half-maximal effective concentration (ECso)
of GS-441524 by measuring the inhibition of virus-induced cytopathic effect (CPE).[13][16]
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'
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Prepare serial dilutions
of GS-441524

Add GS-441524 dilutions
to infected cells

Incubate (e.g., 72h) ]

for CPE development

'
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Caption: Workflow for a CPE inhibition assay to determine antiviral efficacy.
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e Cell Seeding: Seed a suitable host cell line (e.g., CRFK for FIPV, Vero E6 for SARS-CoV-2)
into 96-well plates and incubate until a confluent monolayer is formed.

o Compound Preparation: Prepare a series of dilutions of GS-441524 in cell culture medium.

« Infection: Infect the cell monolayers with the virus at a predetermined multiplicity of infection
(MOI).

o Treatment: After a 1-hour virus adsorption period, remove the inoculum and add the different
concentrations of GS-441524 to the wells. Include virus-only (positive control) and cells-only
(negative control) wells.

 Incubation: Incubate the plates for a period sufficient for CPE to develop in the virus control
wells (typically 48-72 hours).

o CPE Assessment: The degree of CPE is quantified. This can be done visually or by staining
the cells with a dye such as crystal violet, followed by measuring the absorbance.

» Data Analysis: The percentage of CPE inhibition is calculated for each concentration of GS-
441524, and the ECso value is determined by non-linear regression analysis.

Conclusion and Future Directions

GS-441524 is a potent nucleoside analogue with proven antiviral efficacy, particularly against
coronaviruses. Its successful application in treating FIP in cats has provided a strong rationale
for its further investigation as a direct-acting antiviral for other viral diseases. The synthetic
routes to GS-441524 are well-established, with ongoing research focused on improving yield,
stereoselectivity, and scalability.

Future research should continue to explore the full therapeutic potential of GS-441524,
including its efficacy against a broader range of RNA viruses and its potential for use in
combination therapies. Further optimization of its delivery and formulation could also enhance
its clinical utility. The detailed technical information provided in this guide serves as a valuable
resource for advancing these research and development efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15598090#discovery-and-synthesis-of-n1-
cyanomethyl-pseudouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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